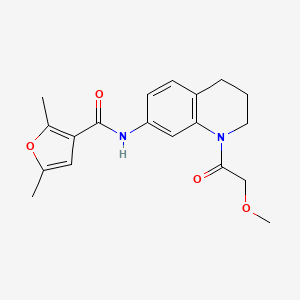

![molecular formula C15H12O4S B2644855 (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate CAS No. 381179-86-8](/img/structure/B2644855.png)

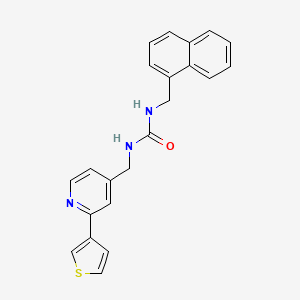

(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

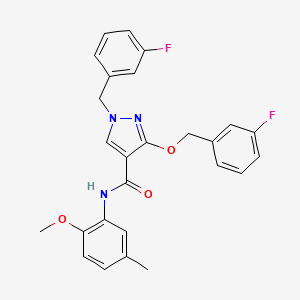

The compound “(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, a thiophene group, which is a type of aromatic compound containing sulfur, and an acrylate group, which is a type of carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing acrylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its molecular structure .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Docking

- Synthesis and Characterization : A study detailed the synthesis, characterization, and computational analysis of a related compound, focusing on its potential antioxidant activity and molecular docking against human peroxiredoxin. The research provided insights into the molecular structure and bonding interactions, highlighting its potential for further biological and chemical applications (Ahamed et al., 2020).

Polymer Technology and Photoinitiators

- Photopolymerization Initiators : Research into photoinitiators for free radical polymerization identified acrylate-functionalized compounds as effective for initiating photopolymerization under visible light. This has implications for developing advanced materials for food packaging and biomedical applications, indicating the versatility of acrylate compounds in polymer chemistry (Wu et al., 2016).

Catalysis and Polymerization

- Catalytic Activity : The catalytic efficiency of related compounds in olefin oxidation processes was studied, demonstrating their utility in synthesizing complex molecules and materials through catalytic reactions. This research showcases the potential of these compounds in enhancing the efficiency of chemical transformations (Ghorbanloo et al., 2017).

Organic Electronics and Solar Cells

- Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications incorporated similar molecular structures, focusing on optimizing energy conversion efficiency. This research underscores the importance of such compounds in renewable energy technologies, offering pathways to more efficient and cost-effective solar energy solutions (Kim et al., 2006).

Flame Retardant Materials

- Flame Retardancy in Polymers : Studies on acrylated compounds blended with epoxy resins explored their potential as flame retardant materials. The findings indicate improved thermal stability and flame retardancy, highlighting the role of such compounds in developing safer and more resilient materials (Wang & Shi, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4S/c16-15(6-4-12-2-1-7-20-12)17-9-11-3-5-13-14(8-11)19-10-18-13/h1-8H,9-10H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZNWJQWJPLZJQ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)

![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)